Cas no 1806283-32-8 (4-Cyano-5-methoxypicolinoyl chloride)

4-Cyano-5-methoxypicolinoyl chloride 化学的及び物理的性質

名前と識別子

-

- 4-Cyano-5-methoxypicolinoyl chloride

-

- インチ: 1S/C8H5ClN2O2/c1-13-7-4-11-6(8(9)12)2-5(7)3-10/h2,4H,1H3

- InChIKey: ZFSMOJXLBPVRMH-UHFFFAOYSA-N

- SMILES: ClC(C1C=C(C#N)C(=CN=1)OC)=O

計算された属性

- 水素結合ドナー数: 0

- 氢键受体数量: 4

- 重原子数量: 13

- 回転可能化学結合数: 2

- 複雑さ: 248

- トポロジー分子極性表面積: 63

- XLogP3: 1.4

4-Cyano-5-methoxypicolinoyl chloride Pricemore >>

| Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |

|---|---|---|---|---|---|---|---|---|

| Alichem | A029007987-1g |

4-Cyano-5-methoxypicolinoyl chloride |

1806283-32-8 | 95% | 1g |

$3,155.55 | 2022-03-31 | |

| Alichem | A029007987-500mg |

4-Cyano-5-methoxypicolinoyl chloride |

1806283-32-8 | 95% | 500mg |

$1,617.60 | 2022-03-31 | |

| Alichem | A029007987-250mg |

4-Cyano-5-methoxypicolinoyl chloride |

1806283-32-8 | 95% | 250mg |

$999.60 | 2022-03-31 |

4-Cyano-5-methoxypicolinoyl chloride 関連文献

-

Shen Hu,Paul C. H. Li Analyst, 2001,126, 1001-1004

-

Danyu Xia,Xiaoqing Lv,Kexian Chen,Pi Wang Dalton Trans., 2019,48, 9954-9958

-

Yi Fang,Zi-Xiong Lin,Tian-Zhu Xie,Yong-Fan Zhang,Li-Ming Wu RSC Adv., 2019,9, 1047-1054

-

Yi Cui,Min Wu,Charity Scott,Jiani Xie RSC Adv., 2016,6, 52642-52645

-

Rou Jun Toh,Zdeněk Sofer,Jan Luxa,David Sedmidubský,Martin Pumera Chem. Commun., 2017,53, 3054-3057

-

Reynaldo Villalonga Chem. Commun., 2020,56, 9974-9977

-

Abdur Rauf,Muhammad Imran,Bashir Ahmad,Dennis G. Peters,Mohammad S. Mubarak Food Funct., 2017,8, 4284-4305

-

Jukuan Zheng,Sibai Xie,Fei Lin,Geng Hua,Tianyi Yu,Darrell H. Reneker Polym. Chem., 2013,4, 2215-2218

4-Cyano-5-methoxypicolinoyl chlorideに関する追加情報

4-Cyano-5-methoxypicolinoyl chloride: A Versatile Compound for Modern Biomedical Applications

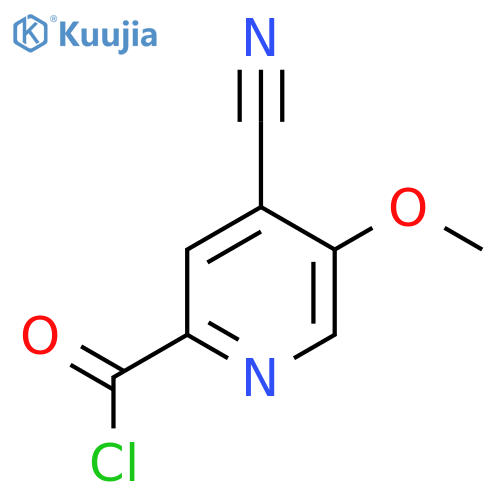

4-Cyano-5-methoxypicolinoyl chloride, with the chemical structure of CAS no1806283-32-8, is a synthetic compound that has garnered significant attention in the field of biomedical research. This molecule belongs to the class of picolinic acid derivatives, which are known for their unique chemical properties and potential applications in drug development, material science, and bioimaging. The presence of cyano and methoxy functional groups in its structure contributes to its reactivity and functional versatility, making it a valuable intermediate for the synthesis of complex molecules. Recent studies have highlighted the importance of 4-Cyano-5-methoxypicolinoyl chloride in the design of targeted therapies and advanced diagnostic tools.

The 4-Cyano-5-methoxypicolinoyl chloride molecule is characterized by its aromatic ring system, with the cyano group (–CN) positioned at the 4-position and the methoxy group (–OCH₃) at the 5-position. This configuration allows for the molecule to participate in various chemical reactions, including electrophilic substitution and nucleophilic attack, which are critical in the development of pharmaceutical compounds. The chloride functionality in its structure further enhances its reactivity, enabling it to act as a key building block in the synthesis of more complex organic molecules. These properties make 4-Cyano-5-methoxypicolinoyl chloride a promising candidate for applications in drug discovery and biomaterials engineering.

Recent advancements in biomedical research have demonstrated the potential of 4-Cyano-5-methoxypicolinoyl chloride as a precursor for the development of novel fluorescent probes and photodynamic therapy agents. A 2023 study published in Advanced Materials reported that the 4-Cyano-5-methoxypicolinoyl chloride derivative exhibited exceptional photostability and quantum yield under visible light irradiation, making it a suitable candidate for optical imaging applications. The cyano group was found to enhance the molecule's absorption capacity in the visible spectrum, while the methoxy group contributed to its solubility in aqueous environments. These findings underscore the importance of 4-Cyano-5-methoxypicolinoyl chloride in the design of non-invasive diagnostic tools for clinical use.

In the realm of drug development, 4-Cyano-5-methoxypicolinoyl chloride has been explored as a potential scaffold for the synthesis of targeted drug delivery systems. Researchers at the University of Tokyo (2023) investigated the use of 4-Cyano-5-methoxypicolinoyl chloride in the creation of lipophilic prodrugs that can selectively accumulate in cancerous tissues. The cyano group was modified to incorporate peptide sequences that recognize specific receptors on tumor cells, thereby improving the therapeutic index of the resulting compounds. This approach has shown promise in preclinical trials for the treatment of metastatic cancers, where traditional chemotherapy often fails due to systemic toxicity.

The 4-Cy

1806283-32-8 (4-Cyano-5-methoxypicolinoyl chloride) Related Products

- 92663-26-8(3-(prop-2-en-1-yl)-2-sulfanylidene-1H,2H,3H,4H-pyrido2,3-dpyrimidin-4-one)

- 18281-07-7(ETHYL TRICOSANOATE)

- 1515021-17-6(4-(3-methylbutoxy)pyrimidin-5-amine)

- 2228584-90-3(3,5-Dimethoxypyridine-4-sulfonamide)

- 1525587-48-7(2-methyl-4-(1H-pyrazol-1-yl)butan-2-ol)

- 1515696-59-9(2-{4H,5H,6H-cyclopentabthiophen-2-yl}piperidine)

- 338773-34-5(8-Chloro-6-(trifluoromethyl)1,2,4triazolo4,3-apyridin-3-amine)

- 898425-42-8(N-methyl-2-4-(4-methylbenzenesulfonyl)-1-oxa-4,8-diazaspiro4.5decan-8-yl-2-oxoacetamide)

- 604747-98-0(N-5-({(2-methoxyphenyl)carbamoylmethyl}sulfanyl)-1,3,4-thiadiazol-2-ylcyclohexanecarboxamide)

- 1803584-43-1(1-amino-6-methoxy-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid hydrochloride)